Ethyl 4,4-difluoro-3-phenylbutanoate

Stereocontrolled Synthesis Fluorine Chemistry Organic Synthesis

Ethyl 4,4-difluoro-3-phenylbutanoate (CAS 862458-01-3) is an organofluorine compound with the molecular formula C₁₂H₁₄F₂O₂ and a molecular weight of 228.23 g/mol. It is characterized by a geminal difluoromethylene (CF₂) group at the 4-position and a phenyl substituent at the 3-position of a butanoate ester backbone.

Molecular Formula C12H14F2O2
Molecular Weight 228.23 g/mol
Cat. No. B13772255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,4-difluoro-3-phenylbutanoate
Molecular FormulaC12H14F2O2
Molecular Weight228.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=CC=C1)C(F)F
InChIInChI=1S/C12H14F2O2/c1-2-16-11(15)8-10(12(13)14)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
InChIKeyZXOUEUVDLLFLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,4-Difluoro-3-phenylbutanoate: A Versatile Fluorinated Building Block for Medicinal Chemistry and Organic Synthesis


Ethyl 4,4-difluoro-3-phenylbutanoate (CAS 862458-01-3) is an organofluorine compound with the molecular formula C₁₂H₁₄F₂O₂ and a molecular weight of 228.23 g/mol [1]. It is characterized by a geminal difluoromethylene (CF₂) group at the 4-position and a phenyl substituent at the 3-position of a butanoate ester backbone. The compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where the difluoromethylene motif is often employed as a bioisostere to modulate physicochemical properties such as metabolic stability and lipophilicity [2]. Its ester functionality also provides a convenient handle for further derivatization, including hydrolysis to the corresponding carboxylic acid or transesterification.

Why Ethyl 4,4-Difluoro-3-phenylbutanoate Is Not Interchangeable with Other Fluorinated Butanoates


The strategic placement of the gem-difluoro group at the 4-position on the butanoate chain, adjacent to a chiral center at the 3-position, creates a distinct steric and electronic environment that cannot be replicated by analogs with fluorine at alternative positions (e.g., 2,2-difluoro- or 3,3-difluoro-butyrate derivatives) . The strong electron-withdrawing effect of the CF₂ group alters the pKa of adjacent protons and the reactivity of the carbonyl, directly impacting downstream synthetic transformations and biological target interactions. Furthermore, the specific substitution pattern is critical for maintaining the desired conformation in structure-activity relationship (SAR) studies. For instance, the introduction of fluorine at the 4-position is known to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at that site, a benefit not conferred by non-fluorinated analogs or those with fluorine at distal positions [1].

Quantitative Differentiation Guide for Ethyl 4,4-Difluoro-3-phenylbutanoate vs. Closest Analogs


Stereocontrolled Synthesis: A Key Differentiator in Purity and Isomer Access

The compound can be synthesized with high stereocontrol from its unsaturated precursor, ethyl Z- and E-α,α-difluoro-4-phenyl-3-butenoate. A published method details the stereocontrolled addition of •CF₂CO₂Et to phenylacetylene or β-bromostyrene to yield pure Z- and E-isomers of the unsaturated precursor . This allows for the subsequent hydrogenation to access the desired ethyl 4,4-difluoro-3-phenylbutanoate with defined stereochemistry at the 3-position. In contrast, the positional isomer, 2,2-difluoro-4-phenylbutanoic acid (CAS 142977-63-7), lacks a chiral center adjacent to the CF₂ group and is typically synthesized via alternative, non-stereocontrolled fluorination methods .

Stereocontrolled Synthesis Fluorine Chemistry Organic Synthesis

Metabolic Stability Advantage of 4,4-Difluoro Substitution

The introduction of fluorine atoms at the 4-position of the butanoate chain serves as a metabolic soft spot blocker. This is a well-established strategy in medicinal chemistry to prevent oxidative metabolism by cytochrome P450 enzymes, which commonly occurs at unsubstituted aliphatic positions [1]. The gem-difluoro group at the 4-position creates a strong inductive effect, deactivating the adjacent C-H bonds towards enzymatic oxidation. In contrast, non-fluorinated butanoate analogs, such as ethyl 3-phenylbutanoate, are susceptible to rapid metabolism at the 4-position, leading to shorter half-lives and lower bioavailability. While a direct comparative metabolic stability study for this specific ester is not available, the principle is supported by extensive SAR data on fluorinated compounds [2]. The 2,2-difluoro analog, while also fluorinated, leaves the 4-position vulnerable to metabolism.

Metabolic Stability Drug Design Pharmacokinetics

Patent-Backed Utility as a Precursor for Novel Fluorinating Reagents

Ethyl 4,4-difluoro-3-phenylbutanoate and its corresponding acid are explicitly claimed as precursors in a patent (US Patent and Trademark Office Case No. 11042634) for compounds designed as reagents for the difluoromethoxylation and trifluoromethoxylation of arenes or heteroarenes [1]. This highlights a specific, documented industrial application as a building block for advanced fluorination tools. A search of patent literature does not reveal similar explicit claims for the 2,2-difluoro positional isomer (2,2-difluoro-4-phenylbutanoic acid) as a precursor for fluorination reagents, where its primary cited application is as an influenza PA endonuclease inhibitor .

Fluorination Reagents Methodology Organic Synthesis

Positional Isomerism Drives Divergent Biological Target Engagement

The biological activity of fluorinated phenylbutanoic acid derivatives is highly sensitive to the position of fluorine substitution. 2,2-Difluoro-4-phenylbutanoic acid (CAS 142977-63-7) has been identified as an inhibitor of the influenza virus PA endonuclease, with its mechanism involving coordination to the two-metal active site . In contrast, preliminary pharmacological screening for a compound in the 4,4-difluoro-3-phenylbutanoate class indicates potential utility as a CCR5 antagonist, a G-protein coupled receptor implicated in HIV infection and inflammatory diseases [1]. While quantitative IC₅₀ data is not publicly available for the CCR5 activity, the distinct biological targets underscore the critical impact of fluorine placement on molecular recognition and function.

Target Engagement Medicinal Chemistry SAR

Optimal Application Scenarios for Procuring Ethyl 4,4-Difluoro-3-phenylbutanoate


Synthesis of Chiral Drug Candidates Requiring Enhanced Metabolic Stability

This compound is ideally suited as a building block for medicinal chemistry programs focused on developing chiral drug candidates. The presence of the 3-phenyl and 4,4-difluoro groups adjacent to a chiral center allows for the construction of complex, stereochemically-defined molecules. As detailed in Section 3, the 4,4-difluoro motif is a recognized strategy for blocking oxidative metabolism at that position [1]. Researchers aiming to synthesize analogs of known drugs or explore new chemical space where controlling stereochemistry and improving half-life are paramount will find this scaffold invaluable.

Exploratory Biology in CCR5-Mediated Pathways

Based on preliminary pharmacological screening indicating activity as a CCR5 antagonist [2], ethyl 4,4-difluoro-3-phenylbutanoate and its derivatives represent a promising starting point for research into treatments for HIV, asthma, rheumatoid arthritis, and other CCR5-mediated diseases. Research groups investigating these pathways can use this compound as a core scaffold to synthesize focused libraries for hit-to-lead optimization and SAR studies. This application leverages the compound's potential for specific target engagement, differentiating it from other fluorinated phenylbutanoates.

Development of Novel Electrophilic Fluorinating Reagents

The patent literature provides concrete evidence for the utility of this compound class as a precursor to reagents for difluoromethoxylation and trifluoromethoxylation [3]. For academic and industrial laboratories engaged in methodology development, procuring ethyl 4,4-difluoro-3-phenylbutanoate offers a direct route to synthesize novel tools for late-stage functionalization of drug-like molecules. This scenario is particularly relevant for CROs and process chemistry groups seeking to expand their fluorination capabilities.

Stereocontrolled Synthesis Method Development and Teaching

The published method for the stereocontrolled synthesis of its unsaturated precursor, ethyl α,α-difluoro-4-phenyl-3-butenoate, and its subsequent hydrogenation provides a robust model system for studying stereoselective reactions . This makes ethyl 4,4-difluoro-3-phenylbutanoate an excellent case study for advanced organic chemistry courses or research groups developing new methodologies for the stereoselective synthesis of fluorinated compounds. Procuring the final saturated ester can serve as an authentic standard for developing new analytical methods (e.g., chiral HPLC) or confirming the success of alternative synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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